molecular formula C15H13FO3 B1599740 (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone CAS No. 71186-85-1

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Cat. No. B1599740
CAS RN: 71186-85-1
M. Wt: 260.26 g/mol
InChI Key: ZAWIHPQSOJGMOW-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone” is a compound with the molecular formula C15H13FO3 . The dihedral angle between the two aromatic rings in this compound is 52.78° . In the crystal structure of this compound, intermolecular C—H…O hydrogen bonds link molecules into chains running parallel to the c axis .


Molecular Structure Analysis

The molecular structure of “(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone” is characterized by two aromatic rings connected by a carbonyl group . The dihedral angle between the two aromatic rings is 52.78° . This suggests that the molecule is not planar, and the spatial arrangement of the rings could have implications for its chemical reactivity and interactions with other molecules.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWIHPQSOJGMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454383
Record name (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

CAS RN

71186-85-1
Record name (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Veratrole (29.3 g) was added, while stirring, to a mixture of aluminum chloride (34 g) and 4-fluorobenzoyl chloride (35 g) which had been cooled to 0° C., and the resulting mixture allowed to stand for 12 hours at room temperature. It was then boiled for 1 hour. The reaction mixture was then decomposed with water/HCl and extracted with chloroform.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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